

# CCT373566: A Technical Whitepaper on a Novel BCL6 Molecular Glue Degrader

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Compound of Interest		
Compound Name:	CCT373566	
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#### **Abstract**

CCT373566 is a potent, orally bioavailable small molecule that functions as a molecular glue degrader of the transcriptional repressor B-cell lymphoma 6 (BCL6).[1][2][3][4][5][6][7][8] Deregulation of BCL6 is a key oncogenic driver in lymphoid malignancies, making it a compelling therapeutic target.[3][4][6][7] CCT373566 represents a significant advancement in the field of targeted protein degradation, demonstrating a novel mechanism of action that involves inducing the polymerization of BCL6, leading to its ubiquitination and subsequent proteasomal degradation.[3][9] This document provides an in-depth technical guide on CCT373566, summarizing its biochemical and cellular activities, detailing key experimental protocols, and visualizing its mechanism of action and experimental workflows.

## **Introduction to CCT373566**

**CCT373566** is a tricyclic quinolinone-based compound that emerged from the optimization of a previously reported benzimidazolone series of BCL6 degraders.[3][9] It was developed to improve upon the pharmacokinetic properties of its predecessor, CCT369260, to enable sustained in vivo depletion of BCL6.[3][4][6][7][9] **CCT373566** exhibits potent antiproliferative activity in BCL6-dependent diffuse large B-cell lymphoma (DLBCL) cell lines and has demonstrated the ability to reduce tumor growth in in vivo xenograft models.[1][3][4][5][6][7][8] [9]







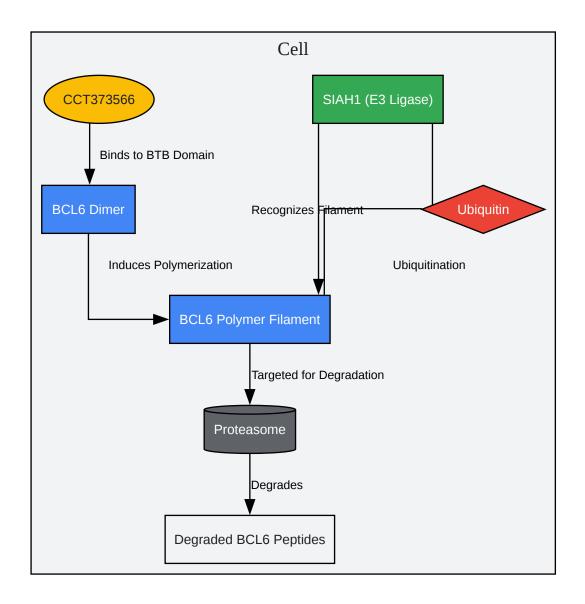
Molecular glues are small molecules that induce or stabilize the interaction between two proteins that would otherwise not interact, such as an E3 ubiquitin ligase and a target protein. [10][11][12][13][14][15] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10][16][13] **CCT373566** acts as a molecular glue to promote the degradation of BCL6.[1][3][9]

#### **Mechanism of Action**

The mechanism of action for **CCT373566** is distinct from many other molecular glues. Instead of directly recruiting an E3 ligase to the target protein, **CCT373566** binds to the BTB domain of the BCL6 homodimer. This binding event induces a conformational change that promotes the polymerization of BCL6 dimers into higher-order filaments.[3][9][17] These filaments are then recognized by the E3 ligase SIAH1, which ubiquitinates BCL6, marking it for degradation by the proteasome.[3][9][17][18]

Below is a diagram illustrating the signaling pathway of **CCT373566**-mediated BCL6 degradation.





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Figure 1: CCT373566 Signaling Pathway.

## **Quantitative Data**

The following tables summarize the key quantitative data for **CCT373566** and its related compounds.

# **Table 1: In Vitro Activity**



Compound	BCL6 HTRF IC50 (nM)	OCI-Ly1 DC50 (nM)	Karpas 422 DC50 (nM)	HT Proliferatio n GI50 (nM, 14 days)	Karpas 422 Proliferatio n GI50 (nM, 14 days)
CCT373566	2.2[1][5][8]	0.7[2][19][20]	-	1.4[8]	1.4[8]
CCT369260	-	-	-	-	-
CCT373567 (non- degrading isomer)	-	>1000	>1000	-	-

HTRF: Homogeneous Time-Resolved Fluorescence; IC50: half-maximal inhibitory concentration; DC50: half-maximal degradation concentration; GI50: half-maximal growth inhibition.

**Table 2: In Vivo Pharmacokinetics (Mouse)** 

Compound	Dosing	Стах (µМ)	AUC (μM.h)	Oral Bioavailabil ity (%)	Clearance (mL/min/kg)
CCT373566	5 mg/kg p.o.	-	-	44[9]	5.7[9]
CCT369260	5 mg/kg p.o.	-	-	Modest[9]	High[9]

Cmax: maximum plasma concentration; AUC: area under the curve; p.o.: oral administration.

## **Experimental Protocols**

This section details the methodologies for key experiments cited in the literature for the characterization of **CCT373566**.

#### **Cell Lines and Culture**

Cell Lines: DLBCL cell lines such as HT, Karpas 422, SU-DHL-4, and OCI-Ly1 were used.
 OCI-Ly3, a BCL6 low-expressing cell line, was used as a negative control.[9]

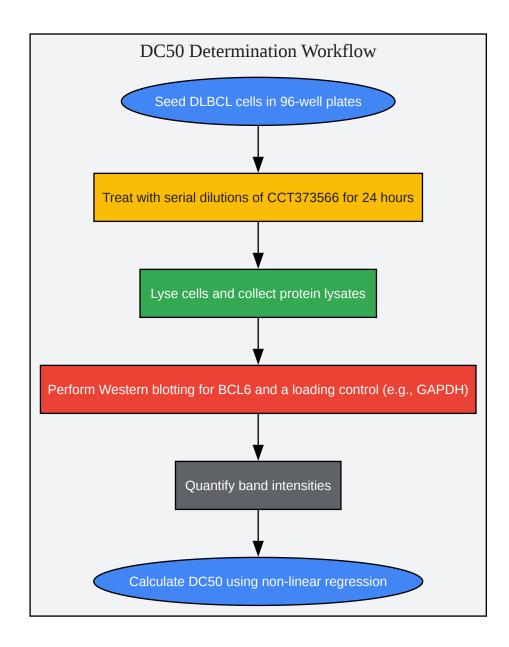


- Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.[9]
- Authentication: Cell lines were authenticated by short tandem repeat (STR) profiling and routinely tested for mycoplasma contamination.[9][19][20]

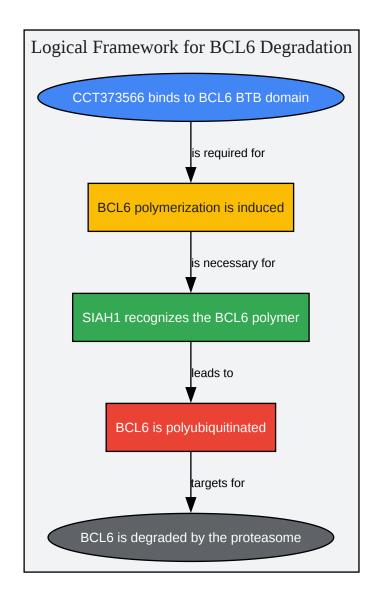
## **BCL6 Degradation Assays (DC50 Determination)**

The following workflow outlines the process for determining the DC50 of CCT373566.









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### Foundational & Exploratory





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